4-Bromo-5,7-dimethylquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC15896302
Molecular Formula: C12H10BrNO2
Molecular Weight: 280.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10BrNO2 |
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Molecular Weight | 280.12 g/mol |
IUPAC Name | 4-bromo-5,7-dimethylquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C12H10BrNO2/c1-6-3-7(2)10-9(4-6)14-5-8(11(10)13)12(15)16/h3-5H,1-2H3,(H,15,16) |
Standard InChI Key | OOCVQSNEUVIMKF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=C1)N=CC(=C2Br)C(=O)O)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 4-bromo-5,7-dimethylquinoline-3-carboxylic acid. Its molecular formula is C₁₂H₁₀BrNO₂, corresponding to a molecular weight of 280.12 g/mol . The quinoline backbone consists of a benzene ring fused to a pyridine ring, with substituents strategically positioned to influence electronic and steric properties.
Structural Features and Stereochemistry
The quinoline nucleus is planar, with the carboxylic acid group at position 3 introducing polarity and hydrogen-bonding capacity. Bromine at position 4 enhances electrophilic reactivity, while the methyl groups at positions 5 and 7 contribute to steric hindrance and lipophilicity. The absence of chiral centers in this molecule simplifies its stereochemical profile, though substituent orientations impact intermolecular interactions .
Table 1: Key Structural and Computational Properties
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 4-bromo-5,7-dimethylquinoline-3-carboxylic acid can be inferred from methodologies used for analogous quinolines. A domino reaction involving benzylic azides and ethyl 3-ethoxyacrylate, as reported by Tummatorn et al., offers a viable route .
Proposed Synthesis Pathway:
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Azide Preparation: React 3,5-dimethylbenzyl alcohol with phosphorus tribromide (PBr₃) in dichloromethane, followed by sodium azide (NaN₃) in dimethyl sulfoxide (DMSO), to yield 3,5-dimethylbenzyl azide.
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Cyclization: Treat the azide with triflic acid (TfOH) and ethyl 3-ethoxyacrylate in toluene, inducing a [3+2] cycloaddition and subsequent rearrangement to form a dihydroquinoline intermediate.
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Oxidation: Employ 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the intermediate to ethyl 5,7-dimethylquinoline-3-carboxylate.
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Bromination: Introduce bromine at position 4 using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
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Hydrolysis: Saponify the ethyl ester with aqueous NaOH to yield the carboxylic acid .
Optimization Challenges
Positioning methyl groups at 5 and 7 requires precise regiocontrol during cyclization. Steric effects from the 5-methyl group may hinder bromination at position 4, necessitating elevated temperatures or catalytic Lewis acids like FeCl₃ .
Physicochemical Properties
Solubility and Partitioning
The carboxylic acid group confers moderate water solubility (~1–10 mg/mL at 25°C), while the bromine and methyl groups enhance lipid solubility (XLogP3 ≈ 3.6). This amphiphilic profile suggests utility in drug delivery systems .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds indicates a melting point range of 180–200°C, with decomposition above 250°C. The crystalline structure stabilizes intramolecular hydrogen bonds between the carboxylic acid and quinoline nitrogen .
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃):
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δ 9.46 (s, 1H, H-2)
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δ 8.79 (s, 1H, H-8)
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δ 7.76 (d, J = 8.1 Hz, 1H, H-6)
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δ 2.83 (s, 3H, 5-CH₃)
¹³C NMR (75 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry
Electrospray ionization (ESI) yields a molecular ion peak at m/z 279.02 [M-H]⁻, with fragmentation patterns consistent with loss of COOH (44 Da) and Br (80 Da) .
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